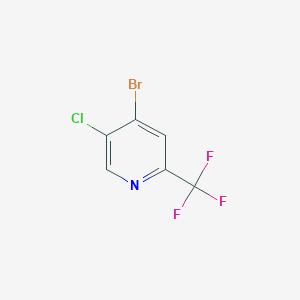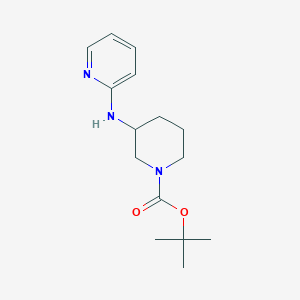![molecular formula C12H10O6 B13979603 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid CAS No. 7475-02-7](/img/structure/B13979603.png)
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.204 g/mol . It is known for its unique structure, which includes an acetyloxy group attached to a phenyl ring and a propanedioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid typically involves the reaction of benzaldehyde derivatives with malonic acid in the presence of acetic anhydride . The reaction conditions often include the use of a catalyst, such as piperidine, and heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid can be compared with similar compounds, such as:
Benzaldehyde derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.
Malonic acid derivatives: These compounds have a similar propanedioic acid moiety but differ in their substituents.
The uniqueness of this compound lies in its combination of an acetyloxy group and a propanedioic acid moiety, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
7475-02-7 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-[(2-acetyloxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H10O6/c1-7(13)18-10-5-3-2-4-8(10)6-9(11(14)15)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
KKPBBYXBMUJZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


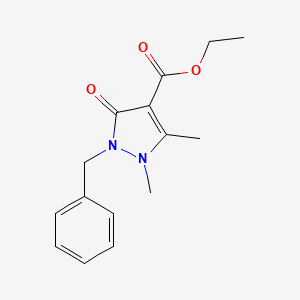
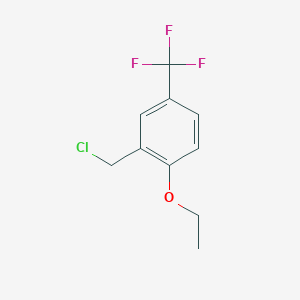

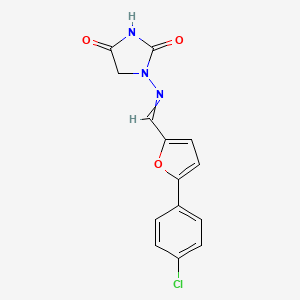
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
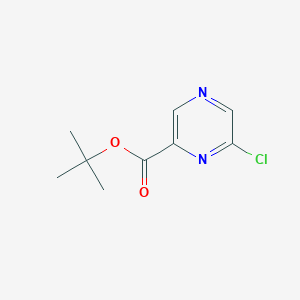
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


